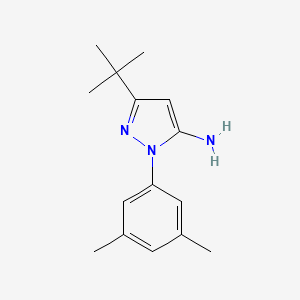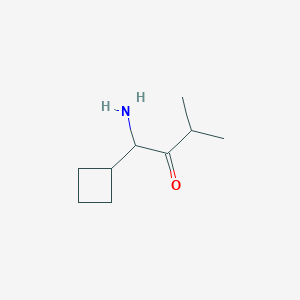
1-Bromo-2,3-dichloro-4,5,6-trifluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2,3-dichloro-4,5,6-trifluorobenzene is an organofluorine compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a highly substituted aromatic compound. The unique combination of halogens in its structure imparts distinct chemical properties and reactivity, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,3-dichloro-4,5,6-trifluorobenzene typically involves multi-step reactions starting from simpler aromatic compounds One common method involves the halogenation of a precursor benzene ring through electrophilic aromatic substitution reactionsChlorination and fluorination can be carried out using chlorine (Cl2) and fluorine (F2) gases, respectively, under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-Bromo-2,3-dichloro-4,5,6-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted by other nucleophiles. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form partially or fully hydrogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst
Coupling: Boronic acids, palladium catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds with various functional groups.
科学研究应用
1-Bromo-2,3-dichloro-4,5,6-trifluorobenzene finds applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound to investigate the effects of halogenation on biological activity.
Medicine: Research into halogenated benzene derivatives has shown potential in the development of new drugs with improved efficacy and reduced side effects. The compound’s unique structure may contribute to the design of novel therapeutic agents.
作用机制
The mechanism by which 1-Bromo-2,3-dichloro-4,5,6-trifluorobenzene exerts its effects depends on the specific application and context. In chemical reactions, the presence of multiple halogens can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing effects of the halogens can stabilize certain intermediates, facilitating specific reaction pathways. In biological systems, the compound may interact with enzymes or receptors, affecting their activity and function .
相似化合物的比较
Similar Compounds
- 1-Bromo-2,4,5-trifluorobenzene
- 1-Bromo-2,3,4,5-tetrafluorobenzene
- 1-Bromo-3,5-difluorobenzene
- 1-Bromo-2,6-difluorobenzene
Uniqueness
1-Bromo-2,3-dichloro-4,5,6-trifluorobenzene is unique due to its specific combination of bromine, chlorine, and fluorine atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical properties, such as increased reactivity and selectivity in certain reactions. Compared to similar compounds, it may exhibit different reactivity profiles and applications, making it a valuable compound for specialized research and industrial purposes .
属性
分子式 |
C6BrCl2F3 |
|---|---|
分子量 |
279.87 g/mol |
IUPAC 名称 |
1-bromo-2,3-dichloro-4,5,6-trifluorobenzene |
InChI |
InChI=1S/C6BrCl2F3/c7-1-2(8)3(9)5(11)6(12)4(1)10 |
InChI 键 |
UAMCYPDRWSAEOW-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=C(C(=C1F)Br)Cl)Cl)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid](/img/structure/B13151821.png)



![1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B13151840.png)

![8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151849.png)



